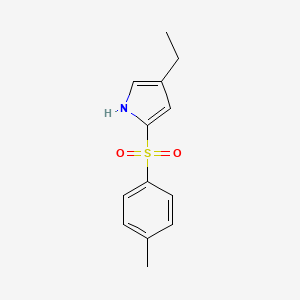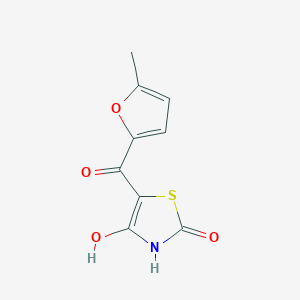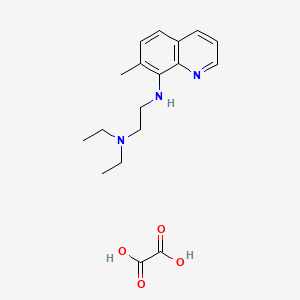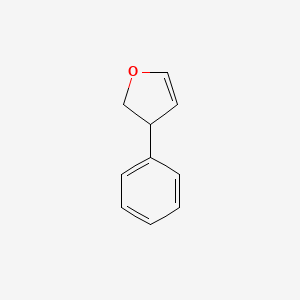![molecular formula C7H7NS B12889898 7-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12889898.png)
7-Methylpyrrolo[2,1-b]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylpyrrolo[2,1-b]thiazole is a heterocyclic compound that contains both a pyrrole and a thiazole ring fused together This compound is of significant interest due to its unique structural properties and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylpyrrolo[2,1-b]thiazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of thiazole derivatives with pyrrole derivatives under specific conditions can lead to the formation of the desired compound. Catalysts such as palladium or copper are often used to facilitate these reactions. Additionally, microwave irradiation has been employed to enhance the reaction rates and yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency and scalability of the production process. The choice of solvents, temperature, and pressure conditions are crucial factors in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Methylpyrrolo[2,1-b]thiazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions:
Oxidation: Tetrakispyridinecobalt (II) dichromate in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide), and acylating agents (e.g., acetyl chloride).
Major Products Formed:
- Oxidized derivatives with functional groups such as carbonyl or hydroxyl groups.
- Reduced derivatives with hydrogenated ring systems.
- Substituted derivatives with various functional groups attached to the ring system .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The biological activities of 7-Methylpyrrolo[2,1-b]thiazole derivatives include antimicrobial, antifungal, antioxidant, and antiviral properties.
Medicine: The compound has shown potential as an antitumor agent, with studies indicating its effectiveness against certain cancer cell lines.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Methylpyrrolo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
7-Methylpyrrolo[2,1-b]thiazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Pyrrolo[1,2-a]imidazole, pyrrolo[2,1-b]thiazole derivatives with different substituents, and other fused heterocyclic compounds.
Uniqueness: The presence of both nitrogen and sulfur atoms in the fused ring system of this compound contributes to its distinct reactivity and biological activities.
Properties
Molecular Formula |
C7H7NS |
|---|---|
Molecular Weight |
137.20 g/mol |
IUPAC Name |
7-methylpyrrolo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C7H7NS/c1-6-2-3-8-4-5-9-7(6)8/h2-5H,1H3 |
InChI Key |
IMRGOMWUXHOYBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2N(C=C1)C=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



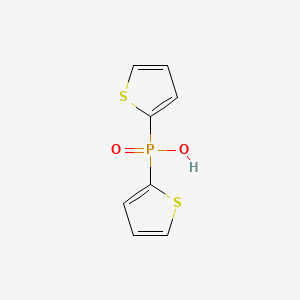
![2-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B12889838.png)
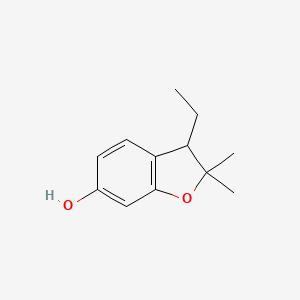
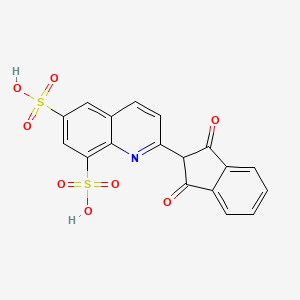
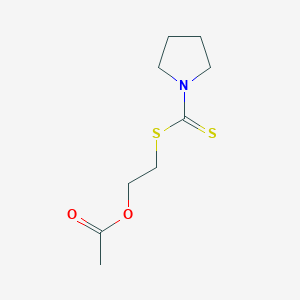
![(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine)](/img/structure/B12889852.png)
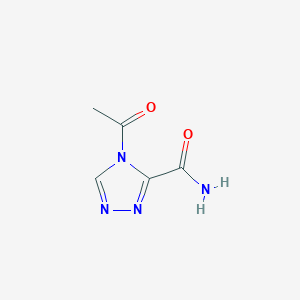
![12-hydroxy-3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide](/img/structure/B12889860.png)

